Decipinin A
説明
Decipinin A is a polyketide-derived antifungal metabolite isolated from the saprophytic fungus Podospora decipiens . Structurally, it belongs to a class of compounds characterized by tetrahydrofuran moieties, though its specific configuration—a rare mono- or dimeric tetrahydrofuran structure—distinguishes it from more common furan-containing polyketides . Decipinin A exhibits notable antifungal activity against Fusarium verticillioides in disk diffusion assays, with its isomers demonstrating comparable efficacy . Its biosynthesis is hypothesized to originate from the polyketide pathway, a route shared by diverse secondary metabolites in the fungal order Sordariales .
特性
分子式 |
C31H36O12 |
|---|---|
分子量 |
600.6 g/mol |
IUPAC名 |
4-[(3S,3'S,4R,6'R)-7-acetyloxy-4-[(2E,4E,6E)-deca-2,4,6-trienoyl]oxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-3'-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C31H36O12/c1-5-6-7-8-9-10-11-12-26(36)41-29-21-17-23(33)30(4,43-20(3)32)28(38)22(21)18-39-31(29)24(14-13-19(2)42-31)40-27(37)16-15-25(34)35/h7-12,17-19,24,29H,5-6,13-16H2,1-4H3,(H,34,35)/b8-7+,10-9+,12-11+/t19-,24+,29-,30?,31-/m1/s1 |
InChIキー |
BNUGSCJDRYIKLJ-XEIMBRGGSA-N |
異性体SMILES |
CCC/C=C/C=C/C=C/C(=O)O[C@@H]1C2=CC(=O)C(C(=O)C2=CO[C@@]13[C@H](CC[C@H](O3)C)OC(=O)CCC(=O)O)(C)OC(=O)C |
正規SMILES |
CCCC=CC=CC=CC(=O)OC1C2=CC(=O)C(C(=O)C2=COC13C(CCC(O3)C)OC(=O)CCC(=O)O)(C)OC(=O)C |
同義語 |
decipinin A |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
2.1 Structural Analogues
2.1.1 Decipienolides A and B
Co-isolated with Decipinin A from Podospora decipiens, Decipienolides A and B are tetracyclic sesquiterpenoids, distinct from Decipinin A in both biosynthetic origin (terpenoid vs. polyketide pathways) and structural backbone (tetracyclic sesquiterpene vs. tetrahydrofuran polyketide) . While their biological activities remain unspecified, their coexistence with Decipinin A highlights the metabolic diversity within a single fungal species.
2.1.2 Decipinin A Isomers
Isomers of Decipinin A, likely differing in stereochemistry or substituent arrangement, exhibit antifungal activity similar to the parent compound .
2.2 Functional Analogues
2.2.1 Polyketide Antifungals in Sordariales
Polyketides from the Sordariaceae family, such as those with extended furan rings, share a common biosynthetic origin with Decipinin A but display structural variability (e.g., dimeric vs. monomeric forms) . For example, compounds with larger furan systems are more prevalent but often less potent against F. verticillioides, underscoring Decipinin A’s unique efficacy despite its simpler structure.
2.2.2 Broad-Spectrum Antifungal Agents
Functionally, Decipinin A parallels azoles (e.g., fluconazole) and polyenes (e.g., amphotericin B) in targeting fungal pathogens. However, its narrow-spectrum activity against F. verticillioides contrasts with the broader efficacy of these clinically used antifungals, suggesting a specialized ecological role in fungal competition .
Comparative Data Table
| Compound | Structural Class | Source | Biosynthetic Pathway | Antifungal Target | Key Distinction |
|---|---|---|---|---|---|
| Decipinin A | Polyketide (tetrahydrofuran) | Podospora decipiens | Polyketide | Fusarium verticillioides | Rare dimeric tetrahydrofuran structure |
| Decipienolide A | Tetracyclic sesquiterpene | Podospora decipiens | Terpenoid | Not specified | Tetracyclic backbone, terpenoid origin |
| Decipinin A isomer | Polyketide isomer | Podospora decipiens | Polyketide | F. verticillioides | Stereochemical or substituent variation |
| Sordariaceae polyketides | Polyketide (furan) | Sordariaceae fungi | Polyketide | Broad fungal pathogens | Larger furan systems, lower specificity |
| Amphotericin B | Polyene macrolide | Streptomyces spp. | Polyketide | Broad-spectrum fungi | Membrane-targeting, high toxicity |
Research Findings and Implications
- This contrasts with many polyketides, where stereochemistry critically influences bioactivity.
- Ecological Specialization: The narrow target range of Decipinin A suggests adaptation to specific fungal competitors in its niche, unlike broad-spectrum clinical antifungals .
- Biosynthetic Flexibility: The coexistence of Decipinin A (polyketide) and Decipienolides (terpenoids) in P. decipiens reflects evolutionary investment in diverse metabolic pathways for ecological advantage .
Q & A
Basic Research Questions
Q. What are the established protocols for isolating and synthesizing Decipinin A, and how can researchers validate purity and structural integrity?
- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, column chromatography). Synthesis routes may include stereoselective reactions (e.g., Sharpless epoxidation) for complex chiral centers. Validate purity via NMR (¹H/¹³C), mass spectrometry (HRMS), and HPLC-UV/ELSD. Structural confirmation requires X-ray crystallography or comparative spectral databases .
Q. What in vitro assays are commonly used to evaluate Decipinin A’s bioactivity, and how should researchers design dose-response experiments?
- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity, luciferase reporters for pathway activation). Dose-response curves require logarithmic concentration ranges (e.g., 0.1–100 µM) with triplicate replicates. Include positive/negative controls (e.g., DMSO for solvent effects) and statistical validation (ANOVA with post-hoc tests) .
Q. How can researchers optimize Decipinin A’s solubility and stability for pharmacological studies?
- Methodological Answer : Test solvents (DMSO, PEG, cyclodextrins) via phase-diagram analysis. Stability studies under varying pH, temperature, and light exposure (e.g., accelerated stability testing via HPLC). Use lyophilization for long-term storage .
Advanced Research Questions
Q. What molecular mechanisms underlie Decipinin A’s reported dual agonistic/antagonistic effects on Receptor X, and how can conflicting data be resolved?
- Methodological Answer : Conduct competitive binding assays (SPR, ITC) to quantify affinity. Pair with molecular docking simulations (AutoDock Vina) to map binding sites. Resolve contradictions via meta-analysis of existing datasets, focusing on experimental conditions (e.g., cell lines, assay protocols) .
Q. How can researchers design experiments to differentiate Decipinin A’s on-target effects from off-target interactions in complex biological systems?
- Methodological Answer : Use CRISPR/Cas9 knockout models of the target receptor. Combine with proteomic profiling (LC-MS/MS) to identify off-target binding partners. Validate via rescue experiments (reintroducing the target gene) .
Q. What advanced spectroscopic or computational methods are recommended for elucidating Decipinin A’s conformational dynamics in solution?
- Methodological Answer : Employ NMR relaxation dispersion or cryo-EM for dynamic studies. Molecular dynamics simulations (GROMACS, AMBER) can model conformational changes. Validate with 2D-NOESY for spatial proximity of protons .
Q. How should researchers address discrepancies in Decipinin A’s reported pharmacokinetic profiles across species?
- Methodological Answer : Perform allometric scaling with species-specific cytochrome P450 activity data. Use physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic differences. Validate via cross-species microsomal stability assays .
Data Contradiction and Reproducibility
Q. What frameworks exist for reconciling inconsistent results in Decipinin A’s efficacy across preclinical studies?
- Methodological Answer : Apply the TRIPOD guidelines for transparent reporting. Conduct systematic reviews with PRISMA checklists to identify confounding variables (e.g., dosing regimens, animal models). Replicate studies using standardized protocols (e.g., ARRIVE 2.0 for in vivo work) .
Q. How can researchers ensure reproducibility in Decipinin A’s synthetic pathways when scaling from milligram to gram quantities?
- Methodological Answer : Use DoE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading). Monitor intermediates via inline FTIR or PAT (Process Analytical Technology). Validate scalability in pilot reactors with controlled agitation and aeration .
Tables for Methodological Reference
| Parameter | Analytical Technique | Validation Criteria |
|---|---|---|
| Purity | HPLC-UV/ELSD, NMR | ≥95% purity, no unassigned peaks |
| Structural Confirmation | X-ray crystallography, HRMS | R-factor < 0.05, isotopic pattern match |
| Bioactivity | IC50/EC50 values (dose-response) | p < 0.05 vs. controls, CI overlap |
Key Considerations for Researchers
- Feasibility : Ensure access to high-resolution spectral databases (e.g., PubChem, ChEMBL) and collaborative networks for structural validation .
- Alignment : Frame questions to address gaps in mechanistic understanding or translational potential, avoiding redundant descriptive studies .
- Replicability : Share raw data and protocols via repositories (e.g., Zenodo, Figshare) to facilitate independent verification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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